3-(BENZYLOXY)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxy-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-19(17)13-9-5-4-8-12(13)14(15-19)18-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJHEIQCQRVYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351375 | |
| Record name | 1,2-Benzisothiazole, 3-(phenylmethoxy)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51176-79-5 | |
| Record name | 1,2-Benzisothiazole, 3-(phenylmethoxy)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Benzyloxy 1h 1,2 Benzisothiazole 1,1 Dione and Its Analogues
Historical Evolution of Synthetic Routes to 3-Substituted 1,2-Benzisothiazole-1,1-Diones
Historically, the synthesis of 3-substituted 1,2-benzisothiazole (B1215175) 1,1-dioxides has heavily relied on saccharin (B28170) (1,2-benzisothiazolin-3-one 1,1-dioxide) as a readily available starting material. Early methods focused on the reaction of saccharin and its derivatives with powerful nucleophiles like organolithium compounds and Grignard reagents. rsc.org
A significant historical route involves the reaction of saccharin with organolithium reagents, which successfully yields 3-alkyl or 3-aryl substituted 1,2-benzisothiazole 1,1-dioxides. rsc.org However, the use of Grignard reagents in this context proved to be more complex. Investigations into the reaction of saccharin and its pseudo-chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) with Grignard reagents revealed the formation of the desired 3-substituted compounds alongside open-chain tertiary alcohols and, in some cases, 3,3-disubstituted derivatives. rsc.org Another early, though less efficient, approach involved the intramolecular cyclization of N-acyl-o,N-dilithiobenzenesulphonamides, which produced low yields of the target 3-substituted scaffolds. rsc.org These foundational methods, while effective to a degree, often suffered from a lack of selectivity and the need for harsh reaction conditions.
Contemporary Synthetic Strategies for 3-(BENZYLOXY)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Modern synthetic chemistry offers more controlled and efficient pathways to specific derivatives like this compound. These strategies typically involve a two-stage process: first, the functionalization of the benzisothiazole scaffold at the 3-position to create a good leaving group, and second, the introduction of the benzyloxy moiety via nucleophilic substitution.
The most common contemporary strategy for functionalizing the 1,2-benzisothiazole-1,1-dione scaffold at the 3-position is through the creation of a 3-chloro derivative. Saccharin can be converted to 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide. This chlorinated intermediate is an excellent electrophile, primed for reaction with various nucleophiles. The reactivity of the 3-chloro position on the related 1,2-benzisothiazole core has been demonstrated in its reaction with piperazine, where the chlorine atom is displaced to form a new carbon-nitrogen bond. chemicalbook.com This highlights the utility of 3-halo derivatives as key intermediates for introducing a wide range of substituents.
The benzyloxy group is a significant pharmacophore in medicinal chemistry, known to play a role in the bioactivity of various compounds, including monoamine oxidase (MAO) inhibitors. nih.govresearchgate.net Its introduction into a molecule is a crucial step in the synthesis of many potential therapeutic agents. researchgate.net
To synthesize this compound, a standard approach would involve a nucleophilic substitution reaction on the 3-chloro-1,2-benzisothiazole 1,1-dioxide intermediate. The nucleophile in this case would be the benzyloxide anion, typically generated by treating benzyl (B1604629) alcohol with a suitable base, such as sodium hydride or potassium carbonate. This is an application of the well-established Williamson ether synthesis.
Plausible Synthetic Route:
Chlorination of Saccharin: Reaction of saccharin with a chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride) to form 3-chloro-1,2-benzisothiazole 1,1-dioxide.
Ether Synthesis: Reaction of the 3-chloro intermediate with benzyl alcohol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) to yield this compound.
The efficiency and yield of the synthesis of 3-substituted benzisothiazole derivatives are highly dependent on the reaction conditions. Optimization is a critical process that involves systematically varying parameters such as the solvent, base, catalyst, temperature, and reaction time. For instance, in related syntheses of functionalized benzothiazoles, a screening process is often employed to find the best conditions. researchgate.net
The table below illustrates typical parameters that are optimized for nucleophilic substitution reactions on heterocyclic scaffolds, which would be applicable to the synthesis of the title compound.
| Parameter | Variation | Potential Impact on Reaction | Example from Related Syntheses |
|---|---|---|---|
| Solvent | Acetonitrile (B52724), DMF, DMSO, THF | Affects solubility of reactants and can influence reaction rate and pathway. Polar aprotic solvents often favor SN2 reactions. | In a study on benzothiazole (B30560) functionalization, acetonitrile was used as the solvent. researchgate.net |
| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N | The strength and type of base are crucial for deprotonating the nucleophile (benzyl alcohol) without causing unwanted side reactions. | K₂CO₃ was employed as the base in a copper-catalyzed reaction on a benzothiazole scaffold. researchgate.net |
| Temperature | Room Temperature to 100 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition or side products. | Reactions are often run at elevated temperatures, such as 80 °C, to drive them to completion. chemicalbook.comresearchgate.net |
| Catalyst | None, Phase-Transfer Catalyst, Copper salts | A catalyst can lower the activation energy, increasing the reaction rate and potentially improving yield under milder conditions. | Copper powder was tested as a catalyst for a C-N bond formation reaction. researchgate.net |
Exploration of Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green synthesis routes for this compound are not extensively documented, principles developed for related heterocyclic compounds can be applied.
Key green chemistry strategies applicable to this synthesis include:
Use of Water as a Solvent: Water is a non-toxic, non-flammable, and inexpensive solvent. Efficient methods for synthesizing benzothiazole and benzimidazole (B57391) derivatives in water have been developed, offering advantages in yield and ease of work-up. rsc.orgrsc.org A cobalt-catalyzed intramolecular S-N bond formation in water has been reported for synthesizing 1,2-benzisothiazol-3(2H)-one derivatives, with the mother liquor being recyclable. researchgate.net
Catalysis: The use of catalysts, particularly those that are non-toxic and recyclable, is a cornerstone of green chemistry. Metal-free approaches have also gained significant attention. nih.gov For example, a KBr-catalyzed intramolecular oxidative cyclization has been used to construct benzo[d]isothiazol-3(2H)-ones. nih.gov
Alternative Energy Sources: Techniques like microwave irradiation can significantly reduce reaction times and energy consumption. nih.gov Electrochemical methods are also emerging as a sustainable tool, using electricity as a clean redox agent and minimizing chemical waste. nih.gov
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is a key goal. This often involves avoiding the use of protecting groups and choosing reactions with minimal byproducts.
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The final stage of any synthesis is the purification and isolation of the target compound and its intermediates. The choice of method depends on the physical properties of the compound (e.g., solid or liquid, polarity, solubility) and the nature of the impurities.
Commonly employed techniques for purifying compounds like this compound and its precursors include:
Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. google.com
Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its differential solubility in two immiscible liquids, such as an organic solvent and water. This is often used during the work-up phase to remove inorganic salts and other water-soluble byproducts. google.com
Column Chromatography: This is a highly versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as they are passed through a column with a mobile phase (solvent). It is particularly useful for separating compounds with similar polarities or for removing trace impurities. However, green chemistry approaches aim to develop syntheses that yield products pure enough to not require chromatographic purification. researchgate.net
Direct Crystallization/Precipitation: In some cases, the product can be isolated directly from the reaction mixture by crystallization, either upon cooling or by adding an anti-solvent. google.com
The successful synthesis of this compound relies on a combination of established and modern organic chemistry principles, from the functionalization of the core scaffold to the final purification of the product.
Structural Elucidation and Conformational Analysis of 3 Benzyloxy 1h 1,2 Benzisothiazole 1,1 Dione
Spectroscopic Characterization Techniques Applied to the Compound
Spectroscopic methods are fundamental in determining the chemical structure and confirming the identity of a compound. For 3-(benzyloxy)-1H-1,2-benzisothiazole-1,1-dione, techniques such as high-resolution mass spectrometry have been pivotal.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
While Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the detailed molecular structure of organic compounds, specific ¹H and ¹³C NMR spectral data for this compound are not detailed in the currently available scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) has been employed to accurately determine the molecular mass and confirm the elemental composition of this compound. The compound was synthesized from saccharin (B28170), triphenylphosphine, anhydrous benzyl (B1604629) alcohol, and diethyl azodicarboxylate in dry THF. wiley-vch.de The experimentally determined mass aligns precisely with the calculated theoretical value, validating the molecular formula C₁₄H₁₁NO₃S. wiley-vch.de
| Parameter | Value |
| Molecular Formula | C₁₄H₁₁NO₃S |
| Ion | [M+H]⁺ |
| Calculated Mass | 274.0543 |
| Found Mass | 274.0539 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Detailed experimental Infrared (IR) and Raman spectroscopic data for this compound are not presently available in the reviewed literature. However, based on its structure, characteristic vibrational modes would be expected. These would include stretching vibrations for the C=C bonds of the aromatic rings, the C-O-C ether linkage, and the symmetric and asymmetric stretches of the SO₂ group.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The X-ray structure determination of this compound did not reveal any unusual intermolecular interactions that would significantly influence its chemical properties. The molecules pack in the crystal lattice in a manner typical for this class of benzisothiazole 1,1-dioxides.
Bond Lengths and Angles Analysis
The analysis of bond lengths and angles within the this compound molecule, particularly around the central ether linkage, provides critical insights into its electronic and conformational characteristics. The observed bond lengths and angles are generally within the expected ranges for such a system. A key finding is the C1-O1-C2 bond angle, which is approximately 117.7(2)°, a value close to the 120° expected for sp² hybridization. Furthermore, the N1-C1-O1-C2 torsional angle is very close to 0°, which is a common feature for aryl pseudosaccharyl ethers.
| Bond/Angle | Value |
| C1-O1-C2 Bond Angle | 117.7(2)° |
| N1-C1-O1-C2 Torsional Angle | ~0° |
These structural parameters are significant as they have been used to understand the chemical reactivity of the molecule, particularly its unexpected inertness in certain catalytic reactions like hydrogenolysis.
Conformational Analysis using Computational Chemistry
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O-C-C single bonds of the benzyloxy group. Computational chemistry provides powerful tools to explore this landscape, identifying low-energy conformations and the energy barriers that separate them. Such studies are crucial for understanding the molecule's flexibility and its potential interactions in a biological or chemical system.
Torsional Energy Profiles and Preferred Conformations
Computational studies, analogous to those performed on similar benzisothiazole derivatives, can elucidate the torsional energy profiles and preferred conformations of this compound. By systematically rotating the key dihedral angles, a potential energy surface can be mapped to identify the most stable conformers.
For instance, studies on related molecules like 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (ABIOD) have utilized quantum chemical calculations, such as Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(3df,3pd), to perform conformational searches. core.ac.ukresearchgate.netresearchgate.netconicet.gov.ar These analyses have revealed the existence of multiple stable conformers with small energy differences, typically differing in the orientation of the substituent group relative to the benzisothiazole core. core.ac.ukresearchgate.netresearchgate.netconicet.gov.ar
For this compound, the critical dihedral angles are those around the C3-O-CH₂- and O-CH₂-C(phenyl) bonds. A relaxed scan of the potential energy surface by varying these angles would likely reveal several low-energy conformers. The relative energies of these conformers are influenced by a balance of steric hindrance and electronic interactions.
Based on analogous systems, it is anticipated that the global minimum energy conformation would optimize the arrangement of the benzyl group to minimize steric clashes with the benzisothiazole ring and the sulfonyl oxygens. The energy barriers for interconversion between these conformers are also calculable and provide insight into the molecule's flexibility at different temperatures. For similar molecules, these barriers have been found to be relatively low, suggesting that multiple conformations may be accessible at room temperature. core.ac.ukresearchgate.netresearchgate.netconicet.gov.ar
| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformer Description |
|---|---|---|
| 0 | 5.2 | Eclipsed Conformation (Transition State) |
| 60 | 0.5 | Gauche Conformation (Local Minimum) |
| 120 | 6.0 | Eclipsed Conformation (Transition State) |
| 180 | 0.0 | Anti Conformation (Global Minimum) |
Stereochemical Considerations and Planarity of Ring Systems
The core structure of this compound consists of a fused bicyclic system (benzisothiazole-1,1-dione) and a phenyl ring from the benzyl group.
The benzisothiazole ring system in related structures is generally found to be nearly planar. nih.govresearchgate.net X-ray crystallographic studies of compounds such as 2-[(E)-3-phenylprop-2-enyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and 2-(prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide confirm the planarity of the benzisothiazole group. nih.govresearchgate.net It is therefore highly probable that the benzisothiazole-1,1-dione moiety in the title compound also adopts a planar or near-planar conformation.
Computational geometry optimizations would provide precise values for bond lengths, bond angles, and dihedral angles for the most stable conformers. These calculations would also confirm the degree of planarity of the benzisothiazole ring system and predict the preferred dihedral angle between the two aromatic rings.
| Parameter | Predicted Value | Comment |
|---|---|---|
| Benzisothiazole Ring System | Near-planar | Based on crystallographic data of analogous compounds. nih.govresearchgate.net |
| Dihedral Angle (Benzisothiazole vs. Phenyl) | ~10-20° | A non-coplanar orientation is expected to be energetically favorable. nih.gov |
| C3-O-CH₂-C(phenyl) Dihedral Angle | ~180° | An anti-periplanar arrangement is likely the global minimum to reduce steric strain. |
Theoretical and Computational Investigations of 3 Benzyloxy 1h 1,2 Benzisothiazole 1,1 Dione
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electronic behavior of molecules, providing insights into their reactivity, stability, and intermolecular interactions. For derivatives of the 1,2-benzisothiazole-1,1-dione scaffold, these methods are instrumental in elucidating the electronic properties that govern their chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity.
In computational studies of saccharin (B28170) derivatives, the HOMO and LUMO energies are calculated to predict their chemical behavior. For instance, a study on various saccharin derivatives using Density Functional Theory (DFT) at the B3LYP/3-21G level provided the following frontier orbital energies:
| Compound (Saccharin Derivative) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| R-CH2-O-Ph-CH3 | -9.015 | -2.115 | 6.900 |
| R-CH2-N(C2H5)2 | -8.550 | -1.705 | 6.845 |
| R-CH2-O-Ph-CH2 | -9.028 | -2.128 | 6.900 |
Table 1: Frontier Molecular Orbital Energies of Saccharin Derivatives. researchgate.net
These calculations reveal how different substituents can modulate the electronic properties of the saccharin core. A smaller HOMO-LUMO gap, as seen in the R-CH2-N(C2H5)2 derivative, suggests a higher reactivity compared to the other derivatives. researchgate.net For 3-(BENZYLOXY)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE, the benzyloxy group would be expected to influence the electron density and thus the HOMO and LUMO energy levels.
The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow areas denote intermediate electrostatic potentials.
For a molecule like this compound, the ESP map would likely show a high electron density around the oxygen atoms of the sulfonyl and benzyloxy groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential, indicating them as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It allows for the investigation of charge transfer, hyperconjugation, and delocalization of electron density within the molecule. The analysis of donor-acceptor interactions in NBO theory can quantify the stability of the molecule arising from these electronic effects.
In a study of benzothiazole (B30560), a related heterocyclic compound, NBO analysis revealed significant intramolecular charge transfer, contributing to its stability. researchgate.net A similar analysis for this compound would be expected to show strong delocalization of electron density across the fused ring system and interactions involving the sulfonyl and benzyloxy groups.
Density Functional Theory (DFT) Studies on Molecular Properties and Stability
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. iiste.org DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and thermodynamic properties.
A computational study on saccharin derivatives using the DFT/B3LYP method with a 3-21G basis set calculated various thermodynamic and physical properties. researchgate.net
| Compound (Saccharin Derivative) | Heat of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy (G°) (Hartree) | Dipole Moment (μ) (Debye) |
|---|---|---|---|
| R-CH2-O-Ph-CH3 | -460.71 | -1017.15 | 2.59 |
| R-CH2-N(C2H5)2 | -349.38 | -1049.95 | 2.49 |
| R-CH2-O-Ph-CH2 | -500.22 | -1092.47 | 2.58 |
Table 2: Calculated Thermodynamic and Physical Properties of Saccharin Derivatives. researchgate.net
The heat of formation provides an indication of the molecule's stability, with a lower value suggesting greater stability. researchgate.net In this case, the R-CH2-O-Ph-CH2 derivative was found to be the most stable. researchgate.net Such calculations for this compound would provide valuable information on its relative stability and other physicochemical properties.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide insights into the dynamic behavior of a molecule, its conformational changes, and the effects of the surrounding environment, such as a solvent. While specific MD simulations for this compound are not available, this methodology is frequently applied to similar heterocyclic compounds to understand their interactions in biological systems.
Structure-Based Prediction of Molecular Recognition Features
The three-dimensional structure of a molecule is crucial for its ability to interact with other molecules, including biological targets like proteins and enzymes. Computational methods can be used to predict the molecular recognition features of a compound based on its structure. These features include hydrogen bond donors and acceptors, hydrophobic regions, and electrostatic interactions.
For this compound, the oxygen atoms of the sulfonyl group and the benzyloxy ether linkage could act as hydrogen bond acceptors. The aromatic rings of the benzisothiazole and benzyl (B1604629) groups would contribute to hydrophobic interactions. Understanding these features is essential for predicting how the molecule might bind to a biological receptor.
Mechanistic Insights into Molecular Interactions of 3 Benzyloxy 1h 1,2 Benzisothiazole 1,1 Dione
Investigation of Non-Covalent Interactions with Biomolecular Models
The structural framework of 3-(benzyloxy)-1H-1,2-benzisothiazole-1,1-dione, featuring a fused aromatic ring system, a sulfonamide-like moiety, and a flexible benzyloxy group, suggests a capacity for a variety of non-covalent interactions. These interactions are fundamental to understanding its behavior in a molecular environment.
The 1,1-dione group on the benzisothiazole core presents two oxygen atoms that are potential hydrogen bond acceptors. The nitrogen atom within the heterocyclic ring is generally a poor hydrogen bond acceptor due to the electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups. The ether oxygen of the benzyloxy group also has the potential to act as a hydrogen bond acceptor. There are no conventional hydrogen bond donors on the parent molecule itself.
Table 1: Potential Hydrogen Bond Acceptor Sites
| Atom/Group | Description |
|---|---|
| Sulfonyl Oxygens (O=S=O) | Strong potential as hydrogen bond acceptors. |
| Carbonyl Oxygen (C=O) | Moderate potential as a hydrogen bond acceptor. |
The molecule possesses two aromatic systems: the benzisothiazole core and the phenyl ring of the benzyloxy group. These rings can participate in several types of pi-interactions, which are crucial for its association with other aromatic systems, such as those found in macromolecular structures.
π-π Stacking: Parallel or offset face-to-face stacking interactions can occur between either of the molecule's aromatic rings and a corresponding aromatic side chain of a biomolecular model.
T-shaped π-stacking: The edge of one aromatic ring can interact with the face of another.
C-H-π Interactions: The C-H bonds of the benzyl (B1604629) methylene (B1212753) group or the aromatic rings can interact with the pi-electron clouds of other aromatic systems.
The flexible ether linkage allows the benzyl group to orient itself to optimize these aromatic interactions.
Ligand-Target Docking Simulations with Macromolecular Receptors
Without implying any biological activity or clinical relevance, ligand-target docking simulations can provide valuable insights into the potential binding modes of this compound with various macromolecular receptors. In silico docking studies with related benzothiazole (B30560) and benzisothiazole derivatives have demonstrated common interaction patterns that can be extrapolated to the target compound. biointerfaceresearch.comnih.gov
A hypothetical docking simulation might reveal the following interactions:
The sulfonyl oxygens of the 1,1-dione group forming hydrogen bonds with donor residues in a receptor's binding pocket.
The benzisothiazole ring system engaging in pi-stacking interactions with aromatic amino acid residues.
The benzyloxy group's phenyl ring extending into a hydrophobic pocket, forming van der Waals contacts and potentially further pi-stacking interactions.
The conformational flexibility of the benzyloxy group would be a key determinant in achieving an optimal fit within a binding site.
Table 2: Hypothetical Interaction Energies from a Docking Simulation
| Interaction Type | Interacting Moiety | Estimated Energy Range (kcal/mol) |
|---|---|---|
| Hydrogen Bonding | Sulfonyl/Carbonyl Oxygens | -2 to -5 |
| Pi-Pi Stacking | Benzisothiazole or Phenyl Ring | -1 to -4 |
| Hydrophobic Interactions | Benzyl and Benzisothiazole Rings | -1 to -3 |
| Van der Waals Contacts | Entire Molecule | Variable |
Note: These are generalized energy ranges for illustrative purposes and not based on experimental data for this specific compound.
Theoretical Studies on Enzyme Inhibition Mechanisms
The 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold, present in the target molecule, is known to be a key feature in certain classes of enzyme inhibitors. nih.gov Theoretical studies on related compounds suggest a potential for mechanism-based inhibition, particularly for serine proteases.
The proposed, purely theoretical, mechanism involves the nucleophilic attack of an active site residue (e.g., the hydroxyl group of a serine) on the carbonyl carbon of the benzisothiazole ring. This can lead to the opening of the heterocyclic ring and the formation of a covalent adduct with the enzyme, resulting in its inactivation. The benzyloxy group at the 3-position could influence the electronics of the carbonyl group, potentially modulating its susceptibility to nucleophilic attack.
Modulation of Molecular Pathways: Mechanistic Hypotheses
Based on its structural features and potential for non-covalent interactions, one can formulate mechanistic hypotheses about how this compound might modulate molecular pathways, independent of any biological outcome.
Another hypothesis relates to its ability to disrupt protein-protein interactions. The molecule's distinct hydrophobic and hydrogen-bonding regions could allow it to bind at the interface of two proteins, sterically hindering their association. The specific nature of these interactions would be highly dependent on the topology and chemical environment of the protein-protein interface.
Derivatives and Analogues of 3 Benzyloxy 1h 1,2 Benzisothiazole 1,1 Dione: Structure Activity Relationship Sar at a Molecular Level
Design Principles for Structural Modifications
The design of new analogues of 3-(benzyloxy)-1H-1,2-benzisothiazole-1,1-dione is guided by established principles of medicinal chemistry. Modifications are systematically introduced to its three main components: the benzyloxy moiety, the benzene (B151609) ring of the benzisothiazole core, and the heterocyclic isothiazole (B42339) ring itself. The objective is to understand how these changes influence the molecule's size, shape, lipophilicity, and electronic distribution, which in turn dictate its interactions with biological targets.
Modifications to the Benzyloxy Moiety
The benzyloxy group at the 3-position is a critical feature, offering multiple avenues for modification. Alterations to this part of the molecule can significantly affect binding affinity and selectivity for potential biological targets.
Substitutions on the Benzene Ring of the Benzisothiazole Core
The benzisothiazole core is a rigid bicyclic system where substitutions can have a profound impact on the molecule's properties. The electronic nature of the benzene ring can be fine-tuned by introducing substituents at the 4, 5, 6, or 7-positions. nih.gov
Electronic Effects: The influence of substituents on the reactivity and electronic properties of a benzene ring is well-documented. msu.edulibretexts.org EWGs such as halogens (F, Cl, Br), nitro groups, or cyano groups (-CN) generally deactivate the ring towards electrophilic substitution and can influence the acidity of the N-H proton of the isothiazole ring. msu.edulibretexts.org Conversely, EDGs like alkyl or alkoxy groups can increase the ring's electron density. libretexts.org These modifications can affect π-π stacking interactions with aromatic residues in a binding site.
Steric Effects: The size and position of substituents on the benzene ring can create steric hindrance, which may either promote or hinder binding to a target. A bulky substituent could be used to probe the spatial dimensions of a binding site or to orient the molecule in a specific conformation.
The following table summarizes the potential effects of common substituents on the aromatic rings.
| Substituent Group | Type | Common Examples | Potential Effects on Molecular Properties |
| Halogen | Electron-Withdrawing (Inductive), Weakly Deactivating | -F, -Cl, -Br | Increases lipophilicity, can form halogen bonds, alters electronic distribution. |
| Alkyl | Electron-Donating | -CH₃, -C₂H₅ | Increases lipophilicity, can provide steric bulk. |
| Alkoxy | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | -OCH₃, -OC₂H₅ | Can act as a hydrogen bond acceptor, increases electron density on the ring. |
| Nitro | Strongly Electron-Withdrawing | -NO₂ | Decreases electron density significantly, can act as a hydrogen bond acceptor. |
| Cyano | Electron-Withdrawing | -CN | Can act as a hydrogen bond acceptor, introduces a polar group. |
Heterocyclic Ring Substitutions
Modifications directly on the 1,2-benzisothiazole-1,1-dione ring system, particularly at the nitrogen atom (position 2), are a key strategy for creating diversity. The parent compound has a proton at the N-2 position, which can be replaced with various alkyl or aryl groups. researchgate.net This N-substitution eliminates the hydrogen bond donor capability at this position and introduces new steric and electronic features. For example, N-alkylation can increase lipophilicity. The synthesis of N-substituted saccharin (B28170) derivatives is a well-established field, providing numerous pathways for creating these analogues. researchgate.net
Impact of Structural Variations on Electronic Properties
Structural changes to any part of the this compound molecule directly influence its electronic properties. These properties, including electron density distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), are fundamental to the molecule's reactivity and its ability to engage in intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces.
The introduction of EWGs, such as nitro or halogen groups, on either the benzyloxy ring or the benzisothiazole core will lower the energy of the molecular orbitals. libretexts.org This can enhance the molecule's ability to accept electrons in charge-transfer interactions. Conversely, EDGs like methyl or methoxy (B1213986) groups will raise the energy of the molecular orbitals, making the molecule a better electron donor. libretexts.org Computational methods like Density Functional Theory (DFT) can be employed to precisely calculate these electronic properties and predict how they will change with structural modifications. researchgate.net
Computational SAR Studies for Molecular Interactions
Computational chemistry provides powerful tools for predicting how novel analogues will interact with biological targets, thereby guiding synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. brieflands.com For derivatives of this compound, 2D and 3D-QSAR models could be developed to correlate physicochemical descriptors (e.g., logP, molar refractivity, electronic parameters) with their observed activity. brieflands.comnih.gov Such models help in identifying the key structural features that are either beneficial or detrimental to activity.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. academie-sciences.fr Docking studies of designed analogues can provide insights into their binding modes and help rationalize observed SAR data. For example, docking could reveal specific hydrogen bonds, hydrophobic interactions, or π-π stacking that stabilize the ligand-protein complex. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular interactions under physiological conditions. researchgate.net
Synthesis and Characterization of Novel Analogues
The synthesis of novel analogues of this compound can be approached through various established synthetic routes for 1,2-benzisothiazole (B1215175) derivatives. A common starting material is saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) or its derivatives. researchgate.net
A plausible synthetic strategy could involve the following key steps:
Preparation of the Core: Synthesis of a suitably substituted 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core. This can be achieved through methods like the cyclization of 2-(alkylthio)benzaldehyde oximes or reactions involving 2-chlorosulfonylbenzoyl chloride. researchgate.netgoogle.com
Introduction of the Benzyloxy Moiety: The benzyloxy group can be introduced at the 3-position. This often involves converting the 3-oxo group into a better leaving group (e.g., a 3-chloro derivative) followed by nucleophilic substitution with the desired benzyl (B1604629) alcohol.
Derivatization: Subsequent modifications, such as N-alkylation or substitution on the aromatic rings, can be performed on the assembled scaffold.
The table below outlines some general reactions for derivatization.
| Reaction Type | Reagents and Conditions | Purpose |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Introduce alkyl groups at the N-2 position. |
| Aromatic Nitration | Conc. HNO₃, Conc. H₂SO₄ | Introduce nitro groups on the benzene rings. libretexts.org |
| Aromatic Halogenation | Cl₂/FeCl₃, Br₂/FeBr₃ | Introduce chloro or bromo groups on the benzene rings. libretexts.org |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃, RCOCl/AlCl₃ | Introduce alkyl or acyl groups on the benzene rings. msu.edu |
Once synthesized, the novel analogues must be rigorously purified and characterized. Standard analytical techniques are employed to confirm their structure and purity, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.
X-ray Crystallography: When suitable crystals can be obtained, this technique provides the definitive three-dimensional structure of the molecule.
Through the iterative process of design, synthesis, and characterization, a comprehensive understanding of the structure-activity relationship for this class of compounds can be developed, paving the way for the creation of analogues with optimized properties.
Advanced Methodologies for Investigating 3 Benzyloxy 1h 1,2 Benzisothiazole 1,1 Dione
Crystallographic Studies of Co-Crystals and Salts for Enhanced Understanding of Intermolecular Forces
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 3-(benzyloxy)-1H-1,2-benzisothiazole-1,1-dione, a single-crystal X-ray diffraction (SCXRD) study would provide precise information on bond lengths, bond angles, and the conformation of the molecule. This data is crucial for understanding the molecule's inherent structural properties.
Beyond the analysis of the pure compound, the formation of multi-component crystals, such as co-crystals and salts, offers a powerful strategy to study and modulate intermolecular interactions. nih.govrsc.org Co-crystals are crystalline structures composed of two or more neutral molecules held together by non-covalent bonds, while salts are formed through proton transfer between an acidic and a basic component. The saccharin-like core of this compound, with its acidic N-H proton and multiple hydrogen bond acceptors (sulfonyl and carbonyl oxygens), is an excellent candidate for co-crystal engineering. nih.govacs.org
| Potential Co-former | Co-former Functional Group | Primary Intermolecular Force to Investigate | Expected Supramolecular Synthon |
|---|---|---|---|
| Isonicotinamide | Pyridine, Amide | N-H···N(pyridine) Hydrogen Bond | Heterodimer |
| Benzoic Acid | Carboxylic Acid | N-H···O(carbonyl) Hydrogen Bond | Acid-Imide Heterosynthon |
| Caffeine | Imidazole, Amide | N-H···N(imidazole) Hydrogen Bond | Heterodimer |
| Pyrene | Polycyclic Aromatic | π-π Stacking | Stacked Layers |
Application of Advanced Chromatography Techniques for Purity Assessment and Isolation of Isomers
The purity of a chemical compound is a critical parameter that influences its physical, chemical, and biological properties. Advanced chromatography techniques are indispensable for both the analytical determination of purity and the preparative isolation of target molecules from complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for assessing the purity of this compound. nih.govpensoft.netmdpi.com These techniques offer high resolution and sensitivity for detecting and quantifying impurities. UHPLC, which utilizes columns with smaller particle sizes (<2 µm), provides significantly faster analysis times and improved resolution compared to conventional HPLC. nih.govmdpi.com A typical purity assessment would involve developing a reversed-phase HPLC or UHPLC method to separate the target compound from starting materials, by-products, and degradation products.
Furthermore, these techniques are crucial for the separation of isomers. While the specified compound name is unambiguous, synthetic routes could potentially yield positional isomers (e.g., substitution at different positions on the benzene (B151609) ring) or other closely related structures. Chiral chromatography, a specialized form of HPLC, would be essential if a chiral center were introduced into the molecule, for instance, through modification of the benzyloxy group, to separate the enantiomers. nih.govwvu.edursc.orgmdpi.com
For the isolation of larger quantities of the compound for further study, preparative chromatography is employed. rsc.orgspringernature.comrssl.com Preparative HPLC allows for the purification of milligram to gram quantities of the target molecule with high purity. An alternative and powerful technique for preparative-scale separations is Counter-Current Chromatography (CCC). rotachrom.comnih.gov As a liquid-liquid chromatography method, CCC avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption and degradation of the sample. This makes it particularly suitable for the purification of potentially sensitive heterocyclic compounds. rotachrom.com
| Technique | Primary Application | Key Advantages | Typical Scale |
|---|---|---|---|
| UHPLC | Purity Assessment, Impurity Profiling | High speed, high resolution, low solvent consumption. nih.gov | Analytical (µg) |
| HPLC | Purity Assessment, Isomer Separation | Robust, versatile, widely available. pensoft.net | Analytical (µg) to Semi-preparative (mg) |
| Preparative HPLC | Purification and Isolation | High purity of isolated compounds. springernature.com | Preparative (mg to g) |
| Counter-Current Chromatography (CCC) | Purification and Isolation of Isomers | No solid support, high sample loading, no irreversible adsorption. nih.gov | Preparative (mg to kg) |
Spectroscopic Techniques for Real-time Reaction Monitoring
Understanding and controlling chemical reactions is key to ensuring efficient, safe, and reproducible synthesis. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters. mt.comlongdom.orgnews-medical.net In-situ spectroscopic techniques are the cornerstone of PAT, allowing for the continuous monitoring of a reaction as it happens without the need for sampling. mt.comnih.govnih.gov
The synthesis of this compound, likely involving steps such as N-alkylation or cyclization, can be monitored using several powerful spectroscopic methods. researchgate.netnih.gov
In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly effective for monitoring the consumption of reactants and the formation of products. For example, during an N-alkylation of a saccharin (B28170) precursor with a benzyl (B1604629) halide, FTIR could track the disappearance of the N-H stretching vibration and the appearance of new bands associated with the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Online or flow NMR allows for the acquisition of detailed structural information in real-time. It can be used to identify and quantify reactants, intermediates, and products simultaneously, providing invaluable kinetic and mechanistic data.
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART) MS can be coupled to a reaction vessel to monitor the molecular weight of species in the reaction mixture. rsc.org This is particularly useful for identifying transient intermediates and confirming the formation of the desired product.
By implementing these techniques, chemists can gain a comprehensive understanding of the reaction kinetics, identify potential bottlenecks or side reactions, and determine the optimal reaction endpoint, leading to improved yield, purity, and process safety. researchgate.netnih.gov
| Spectroscopic Technique | Information Obtained | Example Application (Monitoring N-alkylation of Saccharin) |
|---|---|---|
| In-situ FTIR | Changes in functional groups, reaction kinetics. | Tracking the decrease in the N-H peak intensity and the increase in product-specific peaks. |
| Raman Spectroscopy | Changes in molecular vibrations, especially for non-polar bonds. Complements FTIR. | Monitoring changes in the aromatic ring vibrations upon substitution. |
| Online NMR | Detailed structural information, quantification of all species, mechanistic insights. | Observing the shift of aromatic protons and the appearance of the benzylic CH₂ signal. |
| Online MS | Molecular weight of components, detection of intermediates and by-products. rsc.org | Confirming the appearance of the product's molecular ion peak and tracking reactant depletion. |
Future Directions and Emerging Research Avenues for 3 Benzyloxy 1h 1,2 Benzisothiazole 1,1 Dione
Development of Novel Synthetic Routes with Improved Efficiency
The advancement of research into 3-(BENZYLOXY)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is intrinsically linked to the development of more efficient and sustainable synthetic methodologies. Current synthetic strategies often rely on the nucleophilic substitution of 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide with benzyl (B1604629) alcohol. While effective, future research will likely focus on optimizing these conditions to enhance yield, reduce reaction times, and minimize the use of hazardous reagents.
Exploration into one-pot synthesis procedures, microwave-assisted organic synthesis (MAOS), and flow chemistry approaches could offer significant improvements in efficiency and scalability. Furthermore, the development of catalytic systems, potentially employing transition metals or organocatalysts, for the direct C-O bond formation could represent a paradigm shift in the synthesis of this and related compounds. A comparative analysis of potential synthetic improvements is presented in Table 1.
Table 1: Comparison of Potential Synthetic Route Enhancements
| Feature | Conventional Synthesis | Microwave-Assisted Synthesis | Flow Chemistry | Catalytic Methods |
|---|---|---|---|---|
| Reaction Time | Hours to days | Minutes | Seconds to minutes | Potentially reduced |
| Energy Consumption | High | Lower | Lower | Variable |
| Scalability | Limited | Moderate | High | High |
| Reagent Use | Stoichiometric | Stoichiometric | Potentially reduced | Catalytic amounts |
| Waste Generation | Significant | Reduced | Minimized | Reduced |
Deeper Exploration of Theoretical Models for Predictive Chemistry
Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound at the molecular level. Building on studies of analogous compounds like 3-methoxy-1,2-benzisothiazole (B1620039) 1,1-dioxide, future theoretical work will be crucial. Density Functional Theory (DFT) and ab initio calculations can provide deep insights into the geometric and electronic structure of the molecule.
A key area of future investigation will be the detailed analysis of the impact of the benzyloxy group on the electronic properties of the benzisothiazole core. Theoretical models can predict spectroscopic properties, such as infrared and NMR spectra, which can then be correlated with experimental data for validation. Furthermore, computational screening of the molecule's interaction with biological targets could accelerate the discovery of new applications in medicinal chemistry. Table 2 outlines key parameters for future theoretical investigations.
Table 2: Key Parameters for Theoretical Modeling
| Parameter | Computational Method | Potential Insights |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP) | Bond lengths, bond angles, dihedral angles |
| Vibrational Frequencies | DFT, ab initio | Prediction and assignment of IR and Raman spectra |
| Electronic Properties | TD-DFT | HOMO-LUMO gap, electronic transitions, reactivity |
| Solvation Effects | PCM, SMD | Understanding behavior in different solvent environments |
| Molecular Docking | Various | Prediction of binding affinity to biological targets |
Advanced Characterization of Solution-Phase Behavior
A comprehensive understanding of the behavior of this compound in solution is paramount for its practical application. While solid-state characterization provides a static picture, the dynamic nature of the molecule in different solvent environments will dictate its reactivity and utility.
Future research should employ a suite of advanced spectroscopic techniques to probe its solution-phase properties. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, will be essential for unambiguous structural confirmation and for studying dynamic processes. UV-Vis and fluorescence spectroscopy can shed light on the electronic transitions and potential for use in optical applications. Additionally, studies on the compound's stability under various pH and temperature conditions will be critical for defining its operational window.
Role of the Compound in Fundamental Chemical Discovery
The unique structural features of this compound position it as a valuable tool in fundamental chemical discovery. The benzisothiazole-1,1-dioxide core is a known pharmacophore, and the introduction of the benzyloxy group offers a handle for further functionalization and tuning of its properties.
One promising avenue is the exploration of this compound as a scaffold for the development of novel enzyme inhibitors. The saccharin (B28170) substructure is known to interact with various biological targets, and the benzyloxy moiety could be modified to enhance specificity and potency. For instance, derivatives of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide have been investigated as inhibitors of human mast cell tryptase. researchgate.net
Another exciting area is the development of novel fluorescent probes and sensors. The benzisothiazole framework has been incorporated into fluorescent molecules for the detection of biologically relevant species. nih.govnih.gov The benzyloxy group could be functionalized with reporter groups or recognition elements to create highly specific molecular probes for imaging and sensing applications. The exploration of its potential in supramolecular chemistry, forming host-guest complexes or self-assembled structures, also presents a frontier for discovery.
Conclusion
Summary of Key Academic Contributions and Findings
Academic research specifically focused on 3-(benzyloxy)-1H-1,2-benzisothiazole-1,1-dione is limited. However, the existing literature on the broader class of 3-substituted-1,2-benzisothiazole-1,1-dioxides provides a foundational context. The primary synthetic route to this class of compounds involves the nucleophilic substitution of 3-chloro-1,2-benzisothiazole-1,1-dioxide, also known as pseudo-saccharyl chloride, with a corresponding alcohol. A United States patent describes the synthesis of various 3-alkoxy, 3-alkenyloxy, and 3-alkynyloxy analogs for their potential application as pesticides, particularly as fungicides and bactericides for rice plants. googleapis.com For instance, the synthesis of 3-allyloxy-1,2-benzisothiazole-1,1-dioxide is achieved by reacting pseudo-saccharyl chloride with allyl alcohol. googleapis.com This established reactivity strongly indicates that this compound can be synthesized via the reaction of pseudo-saccharyl chloride with benzyl (B1604629) alcohol.
While direct studies on the benzyloxy derivative are not prominent in publicly accessible academic literature, research on the parent scaffold, 1,2-benzisothiazol-3(2H)-one-1,1-dioxide (saccharin), and its various other derivatives is extensive. These related compounds have been investigated for a wide range of biological activities, including as inhibitors of enzymes such as human mast cell tryptase, caspase-3, and cyclooxygenase-2 (COX-2). nih.govnih.gov This body of work highlights the potential of the benzisothiazole-1,1-dioxide core as a versatile scaffold in medicinal chemistry.
Challenges and Opportunities in the Academic Research of this compound
A significant challenge in the academic research of this compound is the apparent lack of dedicated studies. The compound and its close analogs are primarily mentioned in patent literature focused on specific, narrow applications like pesticides. googleapis.com This presents a substantial gap in the fundamental understanding of the compound's chemical and physical properties, spectroscopic data, and crystal structure.
This challenge, however, creates numerous opportunities for future research. There is an opportunity for a comprehensive characterization of the compound, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to elucidate its precise molecular geometry. Further academic exploration could involve investigating its reactivity in various organic transformations, using it as a building block for more complex molecules.
Another opportunity lies in exploring its biological activity beyond the patented pesticidal applications. Given that other derivatives of the saccharin (B28170) scaffold exhibit potent and selective enzyme inhibition, a systematic screening of this compound against a panel of enzymes could uncover novel therapeutic potential. nih.govnih.gov Research into its mechanism of action, structure-activity relationships (SAR), and potential as a lead compound for drug discovery remains an untapped area for academic pursuit.
Outlook on the Compound's Importance in Fundamental Chemical Science
The importance of this compound in fundamental chemical science currently lies in its potential as a representative of the underexplored class of 3-alkoxy saccharin ethers. The study of this compound can contribute to a deeper understanding of the reactivity of the C3 position on the 1,2-benzisothiazole-1,1-dioxide ring system.
Investigating the stability, bond characteristics, and electronic properties of the C-O bond at the 3-position can provide valuable insights for synthetic chemists. This knowledge can be leveraged to design novel synthetic methodologies and to functionalize the saccharin scaffold in new ways, expanding its utility in organic synthesis. Furthermore, comparing the properties of this ether linkage to the more commonly studied N-substituted saccharin derivatives could reveal important structural and electronic effects of substitution patterns on this heterocyclic system. As a result, this compound serves as a key target for foundational research that could unlock new applications for this classic chemical scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(benzyloxy)-1H-1,2-benzisothiazole-1,1-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves benzyl group protection of hydroxylated benzisothiazole precursors. For example, benzyl (Bn) ether formation via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF) is common . Optimization parameters include temperature (60–80°C), solvent polarity, and catalyst choice. Reaction progress can be monitored via TLC or HPLC. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield improvements often require iterative adjustment of stoichiometry and reaction time.
Q. How can researchers reliably characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm benzyloxy substitution patterns and aromatic proton environments.
- HPLC-MS for purity assessment (≥95% purity threshold for biological studies).
- FT-IR to verify the presence of sulfonyl (S=O) and benzyl ether (C-O-C) functional groups.
- Elemental analysis for empirical formula validation.
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodological Answer : The compound is sensitive to:
- Hydrolysis : Store in anhydrous solvents (e.g., DMSO) under inert gas (N₂/Ar).
- Light : Protect from UV exposure using amber vials.
- Temperature : Long-term storage at –20°C in sealed containers. Stability assays under varying pH (e.g., 4–9) and temperature (25–40°C) should precede experimental use.
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized cytotoxicity protocols : Use the MTT assay with consistent cell lines (e.g., HeLa or HEK293) and exposure times (24–72 hrs).
- Dose-response curves : Compare EC₅₀ values across studies, controlling for solvent effects (e.g., DMSO ≤0.1%).
- Orthogonal assays : Validate findings with complementary methods (e.g., apoptosis markers via flow cytometry).
Q. What mechanistic insights can be gained from studying the interaction of this compound with thiol-containing enzymes?
- Methodological Answer : The sulfonyl group may act as an electrophile, targeting cysteine residues in enzymes like proteases or phosphatases. Experimental approaches:
- Kinetic assays : Monitor enzyme inhibition (e.g., IC₅₀ determination) under reducing vs. non-reducing conditions.
- Mass spectrometry : Identify covalent adducts post-reaction.
- Molecular docking : Predict binding modes using software like AutoDock Vina, guided by crystallographic data of homologous enzymes.
Q. How can structure-activity relationship (SAR) studies be structured to optimize the bioactivity of benzisothiazole-dione derivatives?
- Methodological Answer : Focus on:
- Benzyloxy substituent modifications : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to alter electronic properties.
- Core heterocycle variations : Replace sulfur with oxygen or nitrogen analogs (e.g., benzoxazole-diones).
- Bioisosteric replacements : Substitute the benzyl group with bicyclic or heteroaromatic moieties.
- Table 1 : Example SAR Data (Hypothetical)
| Derivative | R Group | EC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | -H | 12.3 | 2.1 |
| 4-NO₂-Bn | -NO₂ | 5.8 | 1.8 |
| 3-OCH₃-Bn | -OCH₃ | 18.6 | 2.4 |
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent effects in cytotoxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Pairwise comparisons (e.g., treated vs. control) should employ ANOVA with post-hoc Tukey tests. For high-throughput data, apply false discovery rate (FDR) correction.
Q. How can researchers validate off-target effects in kinase inhibition assays involving this compound?
- Methodological Answer : Employ:
- Kinase profiling panels (e.g., Eurofins KinaseScan®) to assess selectivity across >100 kinases.
- CRISPR-Cas9 knockout models : Validate target specificity by comparing wild-type vs. kinase-deficient cells.
- Thermal shift assays : Measure target engagement via changes in protein melting temperature (ΔTm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
